L-750667

説明

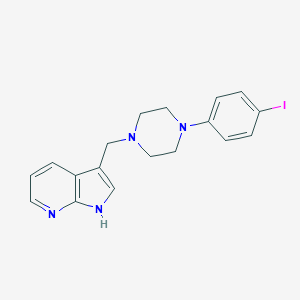

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEUHRGMLFVKQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158985-08-1 |

Source

|

| Record name | L 750667 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158985081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

L-750667: A Technical Guide to its Mechanism of Action as a Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-750667 is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the limbic system of the brain. Its high affinity and selectivity have made it a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on intracellular signaling, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the dopamine D4 receptor, thereby blocking the binding of the endogenous ligand, dopamine. The dopamine D4 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by an agonist like dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

By acting as an antagonist, this compound prevents this signaling cascade. It occupies the receptor's binding site without activating the downstream signaling pathway. Consequently, in the presence of dopamine or other D4 agonists, this compound reverses the agonist-induced inhibition of cAMP accumulation, restoring cAMP levels.[1][2]

Quantitative Data: Binding Affinity

The affinity of this compound for the dopamine D4 receptor has been quantified through radioligand binding assays. The key parameters are the inhibition constant (Ki) and the dissociation constant (Kd).

| Parameter | Value (nM) | Receptor | Notes |

| Ki | 0.51[1] | Dopamine D4 | Represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand. |

| Kd | 0.16[1][2] | Dopamine D4 | Represents the equilibrium dissociation constant of the radiolabeled form of this compound ([¹²⁵I]this compound), indicating its high affinity for the receptor. |

Signaling Pathway

The following diagram illustrates the signaling pathway of the dopamine D4 receptor and the mechanism of action of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on fundamental pharmacological assays. Below are generalized protocols for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki and Kd) of this compound for the dopamine D4 receptor.

Objective: To quantify the interaction between this compound and the D4 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D4 receptor.

-

[¹²⁵I]this compound (radioligand).

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl with cofactors).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: A constant concentration of [¹²⁵I]this compound and cell membranes are incubated with varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation. For saturation binding experiments to determine Kd, varying concentrations of [¹²⁵I]this compound are used.

cAMP Accumulation Assay

This functional assay is used to determine the effect of this compound on dopamine-induced changes in intracellular cAMP levels.

Objective: To confirm the antagonistic activity of this compound at the D4 receptor.

Materials:

-

Whole cells expressing the human dopamine D4 receptor.

-

Dopamine (agonist).

-

This compound (antagonist).

-

Forskolin (optional, to stimulate adenylyl cyclase and enhance the inhibitory signal).

-

Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation).

-

cAMP assay kit (e.g., ELISA, HTRF).

Methodology:

-

Cell Culture: Cells are cultured to an appropriate density.

-

Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor.

-

Antagonist Addition: Cells are treated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of dopamine (and optionally forskolin) is added to stimulate the D4 receptor.

-

Incubation: The cells are incubated for a defined period to allow for changes in cAMP levels.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a suitable assay kit.

-

Data Analysis: The ability of this compound to reverse the dopamine-induced inhibition of cAMP accumulation is quantified to determine its potency as an antagonist.

Conclusion

This compound is a highly selective and potent antagonist of the dopamine D4 receptor. Its mechanism of action involves the competitive blockade of the D4 receptor, leading to a reversal of agonist-induced inhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. The high affinity of this compound for the D4 receptor, as determined by radioligand binding assays, makes it an invaluable tool for studying the role of this receptor in the central nervous system and for the development of novel therapeutics targeting dopaminergic pathways.

References

In-Depth Technical Guide to the D4 Receptor Selectivity of L-750667

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-750667 is a potent and highly selective antagonist of the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the D4 receptor selectivity of this compound, presenting key binding affinity and functional data. Detailed methodologies for the foundational radioligand binding and functional cAMP assays are provided to enable replication and further investigation. Additionally, this guide illustrates the pertinent signaling pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding of the molecular pharmacology of this compound.

Quantitative Data Presentation

The selectivity of this compound is primarily defined by its high affinity for the human dopamine D4 receptor and substantially lower affinity for other dopamine receptor subtypes and various other neurotransmitter receptors.

Table 1: Dopamine Receptor Subtype Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity (fold vs. D4) |

| Dopamine D4 | 0.51 | - |

| Dopamine D2 | >1000 | >2000 |

| Dopamine D3 | >1000 | >2000 |

| Dopamine D1/D5 | Low Affinity | Not Quantified |

Data derived from studies on cloned human dopamine receptors expressed in cell lines.

Table 2: Functional Antagonist Activity of this compound

| Receptor | Assay Type | Functional Potency (EC50) [nM] |

| Dopamine D4 | cAMP Accumulation | 80 |

This value represents the concentration of this compound required to produce half-maximal reversal of dopamine-induced inhibition of cAMP accumulation.

Table 3: Off-Target Receptor Binding Profile of this compound

| Receptor/Site | Binding Affinity |

| Sigma Binding Sites | Low Affinity |

| 5-HT1A | Low Affinity |

| 5-HT2 | Low Affinity |

This compound has demonstrated a clean off-target profile with minimal interaction with the tested serotonin receptors and sigma binding sites.

Experimental Protocols

The following protocols are foundational for determining the receptor binding affinity and functional activity of compounds like this compound.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This competitive binding assay is designed to determine the inhibitor constant (Ki) of a test compound against the dopamine D4 receptor.

Objective: To quantify the binding affinity of this compound for the human dopamine D4 receptor expressed in a recombinant cell line.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [³H]-Spiperone or [¹²⁵I]-L-750667.

-

Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., 10 µM haloperidol or unlabeled this compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture D4 receptor-expressing cells to confluency and harvest.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Assay Setup:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of various concentrations of this compound (or other test compound).

-

50 µL of radioligand at a concentration near its Kd.

-

150 µL of the prepared cell membrane suspension.

-

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay: cAMP Accumulation

This assay determines the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key signaling pathway for D2-like receptors.

Objective: To measure the functional potency of this compound as an antagonist at the human dopamine D4 receptor.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

-

Agonist: Dopamine or a D2-like receptor agonist (e.g., quinpirole).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell Culture Medium and appropriate buffers.

Procedure:

-

Cell Culture and Plating:

-

Culture the D4 receptor-expressing cells to an appropriate confluency.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of a D4 agonist (e.g., an EC80 concentration of dopamine).

-

Simultaneously or shortly after adding the agonist, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Include IBMX in the assay buffer to inhibit phosphodiesterase activity.

-

-

Incubation:

-

Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound in the presence of the D4 agonist.

-

Determine the EC50 value of this compound for the inhibition of the agonist's effect.

-

Mandatory Visualizations

Signaling Pathway

Caption: D4 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

Caption: Workflow for the radioligand binding assay to determine receptor affinity.

Logical Relationship

Caption: Conceptual diagram of this compound's selective binding to dopamine receptors.

An In-depth Technical Guide on the Binding Affinity and Kinetics of L-750667

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of L-750667, a selective antagonist for the dopamine D4 receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

This compound is a pharmacological tool primarily utilized for its high affinity and selectivity as an antagonist for the dopamine D4 receptor. Understanding its binding characteristics is crucial for its application in studying the physiological and pathological roles of the D4 receptor, which is implicated in various neuropsychiatric disorders.

Quantitative Binding Data

The binding affinity of this compound for the dopamine D4 receptor has been determined through radioligand binding assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Receptor | Radioligand | Species | Reference |

| Ki | 0.51 nM | Dopamine D4 | [125I]L-750,667 | - | [1] |

| Kd | 0.16 nM | Dopamine D4 | [125I]L-750,667 | - | [1] |

Table 1: Binding Affinity of this compound for the Dopamine D4 Receptor

Experimental Protocols

The determination of the binding affinity of this compound typically involves competitive radioligand binding assays. Below is a detailed methodology based on standard practices in the field.

Radioligand Binding Assay Protocol

This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (Ki) of this compound.

Objective: To determine the affinity of the unlabeled test compound (this compound) for its target receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the dopamine D4 receptor

-

Radioligand: [125I]L-750,667

-

Unlabeled this compound (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes expressing the dopamine D4 receptor on ice. Homogenize the membranes in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of a non-radiolabeled competing ligand (to saturate all specific binding sites), and cell membranes.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopamine D4 receptor signaling pathway and the general workflow of a competitive radioligand binding assay.

Caption: Dopamine D4 receptor signaling pathway.

References

L-750667: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of L-750667, a potent and selective antagonist of the dopamine D4 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 3-[[4-(4-Iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, is a novel heterocyclic compound. Its chemical structure is characterized by a pyrrolopyridine core linked to a piperazine ring, which in turn is substituted with an iodophenyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[[4-(4-Iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | MedKoo Biosciences |

| Molecular Formula | C18H19IN4 | MedKoo Biosciences |

| Molecular Weight | 418.28 g/mol | MedKoo Biosciences |

| CAS Number | 158985-08-1 | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

| Appearance | Solid powder | MedKoo Biosciences |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| Storage | Store at -20°C for long-term | MedKoo Biosciences |

| SMILES | C1=CC(=CC=C1I)N2CCN(CC3=CNC4=C3C=CN=C4)CC2 | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

| InChI Key | OOEUHRGMLFVKQO-UHFFFAOYSA-N | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist at the dopamine D4 receptor. The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are coupled to inhibitory G proteins (Gαi/o).

Upon activation by its endogenous ligand, dopamine, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By acting as an antagonist, this compound blocks the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone or another suitable D4 receptor radioligand.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Scintillation cocktail.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Cells expressing the D4 receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, incubate the cell membranes (typically 20-50 µg of protein) with a fixed concentration of the radioligand (e.g., 0.2 nM [³H]-Spiperone) and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

Incubation: Incubate the mixture at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

Functional assays are employed to determine the functional consequence of ligand binding, i.e., whether a compound acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the antagonist activity of this compound by measuring its ability to block dopamine-induced inhibition of cAMP production.

Materials:

-

A cell line stably co-expressing the human dopamine D4 receptor and a cAMP-responsive reporter gene (e.g., luciferase) or cells suitable for direct cAMP measurement.

-

Dopamine (agonist).

-

Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to an appropriate confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of dopamine (typically its EC₅₀ or EC₈₀ for inhibiting forskolin-stimulated cAMP production) to the wells and incubate for another set period (e.g., 15-30 minutes). Forskolin is added to all wells (except the basal control) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound. Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP accumulation.

Summary of Pharmacological Data

This compound exhibits high affinity and selectivity for the human dopamine D4 receptor.

Table 2: Pharmacological Profile of this compound

| Parameter | Receptor | Value |

| Binding Affinity (Ki) | Human Dopamine D4 | 0.24 nM |

| Human Dopamine D2 | >1000 nM | |

| Human Dopamine D3 | 180 nM | |

| Functional Activity | Human Dopamine D4 | Antagonist |

Data compiled from various scientific publications.

The high selectivity of this compound for the D4 receptor over other dopamine receptor subtypes makes it a valuable tool for elucidating the physiological and pathophysiological roles of this specific receptor.

Conclusion

This compound is a potent and highly selective dopamine D4 receptor antagonist. Its well-defined chemical structure and pharmacological properties make it an indispensable research tool for investigating the intricacies of the dopaminergic system. The detailed experimental protocols provided in this guide are intended to facilitate the accurate and reproducible use of this compound in a research setting.

References

L-750,667 (CAS 1021868-80-3): A Technical Guide to a Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-750,667, identified by the CAS number 1021868-80-3 for its trihydrochloride form, is a potent and highly selective antagonist of the dopamine D4 receptor. This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the frontal cortex, amygdala, and hippocampus. Its unique distribution and high affinity for certain atypical antipsychotics have made it a significant target for drug discovery in the fields of neuroscience and psychiatry.

Core Compound Information

| Property | Value | Reference |

| Compound Name | L-750,667 | N/A |

| CAS Number | 1021868-80-3 (trihydrochloride) | N/A |

| Molecular Formula | C₁₈H₁₉IN₄ | N/A |

| Mechanism of Action | Selective Dopamine D4 Receptor Antagonist | N/A |

Quantitative Pharmacological Data

The pharmacological profile of L-750,667 is distinguished by its high affinity and selectivity for the dopamine D4 receptor.

Binding Affinity

The binding affinity of L-750,667 and its radiolabeled form, [¹²⁵I]L-750,667, has been determined through radioligand binding assays.

| Receptor Subtype | Ligand | Kᵢ (nM) | Kₑ (nM) | Bₘₐₓ (fmol/mg protein) | Cell Line | Reference |

| Human Dopamine D4 | L-750,667 | 0.51 | - | - | HEK | [1] |

| Human Dopamine D4 | [¹²⁵I]L-750,667 | - | 0.16 ± 0.06 | 251 ± 71 | HEK | [1] |

| Rat Dopamine D4 | [¹²⁵I]L-750,667 | - | 0.06 | - | Rat Retina | [2] |

Functional Activity

L-750,667 acts as an antagonist, reversing the dopamine-induced inhibition of cyclic adenosine monophosphate (cAMP) accumulation.

| Assay | Agonist | EC₅₀ (nM) | Cell Line | Reference |

| cAMP Accumulation | Dopamine (1 µM) | 80 | HEK expressing hD4 | [1] |

Selectivity Profile

L-750,667 exhibits a high degree of selectivity for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.

| Receptor | Selectivity vs. D4 | Reference |

| Dopamine D2 | >2000-fold | [1] |

| Dopamine D3 | >2000-fold | [1] |

| Dopamine D1/D5 | Low affinity | [1] |

| Sigma Binding Sites | Low affinity | [1] |

| 5-HT₁ₐ | Low affinity | [1] |

| 5-HT₂ | Low affinity | [1] |

Mechanism of Action and Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist like dopamine, the receptor stimulates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.

L-750,667, as a competitive antagonist, binds to the D4 receptor but does not elicit a signaling cascade. Instead, it blocks the binding of dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. This antagonistic action effectively reverses the cellular effects of dopamine at the D4 receptor.

Experimental Protocols

Radioligand Binding Assay (for Kᵢ and Kₑ determination)

This protocol outlines a general method for determining the binding affinity of L-750,667 and its radiolabeled form to the dopamine D4 receptor, based on standard industry practices.

1. Membrane Preparation:

-

Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D4 receptor are cultured and harvested.

-

Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Saturation Binding Assay (for Kₑ and Bₘₐₓ of [¹²⁵I]L-750,667):

-

A series of dilutions of [¹²⁵I]L-750,667 are prepared in the assay buffer.

-

For total binding, membrane preparations are incubated with varying concentrations of [¹²⁵I]L-750,667.

-

For non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).

-

Incubations are carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Kₑ and Bₘₐₓ values are determined by non-linear regression analysis of the specific binding data.

3. Competition Binding Assay (for Kᵢ of L-750,667):

-

A fixed concentration of [¹²⁵I]L-750,667 (close to its Kₑ value) is used.

-

Membrane preparations are incubated with the radioligand and a range of concentrations of the unlabeled L-750,667.

-

The incubation and filtration steps are performed as described for the saturation assay.

-

The concentration of L-750,667 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Assay (for functional antagonism)

This protocol describes a general method to assess the functional antagonist activity of L-750,667 at the dopamine D4 receptor.

1. Cell Culture and Plating:

-

HEK cells stably expressing the human dopamine D4 receptor are cultured in an appropriate medium.

-

Cells are seeded into multi-well plates and allowed to adhere overnight.

2. Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of L-750,667 for a specific duration (e.g., 15-30 minutes).

-

Following the pre-incubation, cells are stimulated with a fixed concentration of dopamine (typically the EC₈₀ concentration for cAMP inhibition) for a defined period (e.g., 15-30 minutes).

-

The reaction is stopped by cell lysis.

3. cAMP Quantification:

-

The intracellular cAMP concentration in the cell lysates is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

A standard curve is generated using known concentrations of cAMP.

4. Data Analysis:

-

The ability of L-750,667 to reverse the dopamine-induced inhibition of cAMP accumulation is quantified.

-

The EC₅₀ value, representing the concentration of L-750,667 that produces 50% of the maximal reversal, is determined by non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel dopamine D4 receptor antagonist like L-750,667.

Conclusion

L-750,667 is a valuable research tool for investigating the physiological and pathological roles of the dopamine D4 receptor. Its high potency and selectivity make it a suitable probe for dissecting the complex dopaminergic signaling pathways in the central nervous system. The detailed experimental protocols and workflow provided in this guide offer a framework for the continued study and development of selective D4 receptor ligands for potential therapeutic applications.

References

L-750667 trihydrochloride solubility

An In-depth Technical Guide to L-750667 Trihydrochloride: Properties, Solubility, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound trihydrochloride is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound trihydrochloride, with a focus on its solubility characteristics, protocols for solution preparation, and its mechanism of action within the dopamine D4 signaling pathway. The information presented herein is intended to support researchers and drug development professionals in the effective use of this compound in preclinical studies.

Chemical and Physical Properties

This compound trihydrochloride is the hydrochloride salt form of the parent compound this compound, enhancing its stability and handling properties. Key identifying information is summarized in the table below.

| Property | Value |

| IUPAC Name | 3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride |

| Molecular Formula | C₁₈H₂₂Cl₃IN₄ |

| Molecular Weight | 527.66 g/mol |

| CAS Number | 1021868-80-3 |

| Appearance | Solid powder |

Solubility Data

| Solvent | Solubility | Concentration for Stock Solutions |

| DMSO | Soluble[1] | Up to 25 mg/mL |

| Water | Information not available | - |

| Ethanol | Information not available | - |

Note: The solubility in aqueous buffers is expected to be low. For in vivo and some in vitro applications, a co-solvent strategy is typically employed.

Experimental Protocols

The following protocols are based on information provided by commercial suppliers and are intended as a guide for the preparation of solutions for experimental use.

Preparation of a 1 mM DMSO Stock Solution

This protocol is suitable for preparing a stock solution for in vitro assays.

Materials:

-

This compound trihydrochloride powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weigh out the desired amount of this compound trihydrochloride. For 1 mg of this compound trihydrochloride (MW: 527.66 g/mol ), the required volume of DMSO for a 1 mM solution is calculated as follows:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

-

Volume (mL) = ((0.001 g / 527.66 g/mol ) / 0.001 mol/L) * 1000 mL/L ≈ 1.90 mL

-

-

Add the calculated volume of DMSO to the vial containing the this compound trihydrochloride powder.

-

Vortex or sonicate the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of a Working Solution for In Vivo Experiments

This protocol describes the preparation of a dosing solution suitable for intraperitoneal injection in animal models. This method uses a co-solvent system to maintain the solubility of the compound in a more physiologically compatible vehicle.

Materials:

-

25 mg/mL this compound trihydrochloride in DMSO stock solution

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, start with 100 µL of the 25 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

-

Add 450 µL of saline to the solution and mix thoroughly. The final volume will be 1 mL.

-

It is recommended to prepare this working solution fresh on the day of use. If any precipitation occurs, gentle warming and sonication can be used to aid dissolution.

Signaling Pathway and Mechanism of Action

This compound trihydrochloride acts as a selective antagonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.

The binding of dopamine to the D4 receptor activates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking the binding of dopamine, this compound prevents this signaling cascade, thereby reversing the dopamine-induced inhibition of cAMP accumulation.

Caption: Dopamine D4 receptor signaling and the inhibitory action of this compound.

Experimental Workflow

A typical experimental workflow for evaluating the effect of this compound trihydrochloride on dopamine-mediated signaling in a cell-based assay is outlined below.

Caption: Workflow for an in vitro cAMP assay with this compound.

Conclusion

This compound trihydrochloride is a valuable research tool for investigating the role of the dopamine D4 receptor in the central nervous system. While its aqueous solubility is limited, effective stock solutions can be prepared in DMSO, and co-solvent formulations can be utilized for in vivo studies. Understanding its mechanism of action as a competitive antagonist that modulates the cAMP signaling pathway is crucial for the design and interpretation of experiments. The protocols and diagrams provided in this guide offer a foundational resource for researchers working with this compound.

References

An In-Depth Technical Guide to the Discovery and Synthesis of L-750,667: A Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of L-750,667, a potent and highly selective antagonist of the dopamine D4 receptor. Initially misidentified in preliminary searches as a farnesyltransferase inhibitor, L-750,667 is, in fact, a significant tool compound for studying the pharmacology and physiological roles of the D4 receptor. This document details the scientific journey from its discovery through a selective screening process to its chemical synthesis and subsequent biological evaluation. Quantitative data on its binding affinity and functional antagonism are presented in structured tables for clarity. Detailed experimental protocols for key biological assays and a step-by-step synthetic pathway are provided. Furthermore, the guide includes visualizations of the dopamine D4 receptor signaling pathway and experimental workflows, rendered in the DOT language for use with Graphviz, to facilitate a deeper understanding of its mechanism of action and the methodologies employed in its characterization.

Discovery of a Novel Dopamine D4 Receptor Antagonist

The discovery of the dopamine D4 receptor subtype, which exhibits a high affinity for the atypical antipsychotic drug clozapine, spurred significant interest in developing selective ligands to probe its function and therapeutic potential. This led to the initiation of targeted drug discovery programs aimed at identifying novel and selective D4 receptor antagonists.

L-750,667, chemically identified as 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine, emerged from a selective screening strategy. This approach involved testing a library of compounds with structural similarities to known biogenic amine receptor antagonists against both the dopamine D2 and D4 receptor subtypes. This differential screening was crucial for identifying compounds with high selectivity for the D4 receptor over other dopamine receptor subtypes, particularly the closely related D2 and D3 receptors.

Chemical Synthesis of L-750,667

The synthesis of L-750,667 involves a multi-step process, beginning with the preparation of the core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure, followed by the introduction of the piperazine and iodophenyl moieties.

Experimental Protocol: Synthesis of 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine

A detailed, step-by-step synthetic route is outlined below. This protocol is a composite representation based on established synthetic methodologies for similar compounds.

Step 1: Mannich Reaction of 7-Azaindole

-

To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetic acid, add formaldehyde (1.1 eq, as a 37% aqueous solution) and 1-(4-iodophenyl)piperazine (1.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base, such as sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-((4-(4-iodophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine (L-750,667).

Step 2: Characterization

-

Confirm the structure of the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Characterization and Quantitative Data

L-750,667 has been extensively characterized for its biological activity, demonstrating high affinity and selectivity for the dopamine D4 receptor.

Data Presentation: Binding Affinity and Functional Antagonism

The following tables summarize the key quantitative data for L-750,667.

| Parameter | Receptor Subtype | Value | Reference |

| Ki (nM) | Dopamine D4 | 0.51 | [1] |

| Dopamine D2 | >1000 | [1] | |

| Dopamine D3 | >1000 | [1] | |

| 5-HT1A | >1000 | [1] | |

| 5-HT2 | >1000 | [1] | |

| Sigma Binding Sites | >1000 | [1] |

Table 1: Receptor Binding Affinity of L-750,667

| Parameter | Assay | Cell Line | Value | Reference |

| EC50 (nM) | cAMP Accumulation | hD4 HEK | 80 | [1] |

Table 2: Functional Antagonist Activity of L-750,667

Experimental Protocols: Biological Assays

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of L-750,667 for the dopamine D4 receptor.

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK) cells stably expressing the human dopamine D4 receptor (hD4 HEK).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand, [¹²⁵I]L-750,667.

-

Add increasing concentrations of the unlabeled competitor (L-750,667 or other test compounds).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This protocol measures the functional antagonist activity of L-750,667 at the D4 receptor.

-

Cell Culture and Plating:

-

Culture hD4 HEK cells to an appropriate confluency.

-

Plate the cells in a 96-well plate and allow them to adhere.

-

-

Assay:

-

Pre-incubate the cells with increasing concentrations of L-750,667.

-

Add a fixed concentration of a dopamine agonist (e.g., quinpirole) to stimulate the D4 receptor.

-

Simultaneously, add forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate the plate at 37°C for a defined period.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the L-750,667 concentration.

-

Determine the EC50 value, which represents the concentration of L-750,667 that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling mechanism involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in performing a radioligand binding assay to determine the binding affinity of a test compound.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: cAMP Accumulation Assay

This diagram outlines the workflow for a functional assay to measure the antagonist properties of a compound at the D4 receptor.

Caption: cAMP Accumulation Assay Workflow.

Conclusion

L-750,667 stands as a pivotal pharmacological tool in the study of the dopamine D4 receptor. Its discovery through a selective screening process and its subsequent characterization have provided researchers with a high-affinity, selective antagonist essential for elucidating the physiological and pathological roles of the D4 receptor. The detailed synthetic and biological protocols, along with the quantitative data and pathway visualizations presented in this guide, offer a comprehensive resource for scientists and professionals in the field of drug discovery and development, facilitating further research into the therapeutic potential of targeting the dopamine D4 receptor.

References

In Vitro Characterization of EP4 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to Gαs to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp).[2] This signaling cascade is implicated in a variety of physiological and pathological processes.[1] Antagonists of the EP4 receptor are designed to block these downstream effects.

Quantitative Data Presentation

A thorough in vitro characterization of an EP4 receptor antagonist involves determining its binding affinity, functional potency, and selectivity. The following tables illustrate how such data for a hypothetical EP4 antagonist, "Compound X," would be presented.

Table 1: Radioligand Binding Affinity of Compound X

| Target | Radioligand | Cell Line/Tissue | Kᵢ (nM) |

| Human EP4 | [³H]-PGE2 | HEK293 cells expressing human EP4 | 1.5 |

| Mouse EP4 | [³H]-PGE2 | CHO cells expressing mouse EP4 | 2.3 |

Kᵢ (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonism of Compound X in a cAMP Assay

| Cell Line | Agonist | Assay Endpoint | IC₅₀ (nM) |

| HEK293-hEP4 | PGE2 | cAMP accumulation | 5.2 |

| CHO-mEP4 | PGE2 | cAMP accumulation | 8.1 |

IC₅₀ (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%.

Table 3: Selectivity Profile of Compound X

| Receptor | Assay Type | IC₅₀ or Kᵢ (nM) | Selectivity Fold (vs. hEP4) |

| Human EP1 | Calcium Mobilization | >10,000 | >1923 |

| Human EP2 | cAMP Assay | 2,500 | 481 |

| Human EP3 | cAMP Assay | >10,000 | >1923 |

| Human DP1 | Radioligand Binding | 5,000 | 962 |

| Human FP | Calcium Mobilization | >10,000 | >1923 |

| Human IP | cAMP Assay | 8,000 | 1538 |

| Human TP | Calcium Mobilization | >10,000 | >1923 |

Selectivity is a critical parameter that defines the drug's specificity for the intended target over other related receptors, minimizing off-target effects.

Signaling Pathway

The binding of PGE2 to the EP4 receptor initiates a signaling cascade that is a key target for therapeutic intervention.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible in vitro data. Below are methodologies for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293) stably expressing the human EP4 receptor.

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).

Protocol:

-

Cell Culture and Plating:

-

Culture cells (e.g., HEK293) expressing the EP4 receptor.

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of an agonist (e.g., PGE2) that elicits a submaximal response (typically EC₈₀).

-

Incubate to allow for cAMP accumulation.

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based method.

-

-

Data Analysis:

-

Plot the measured signal (inversely proportional to cAMP concentration in competitive assays) against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calcium Mobilization Assay (for Selectivity Screening)

While the EP4 receptor primarily signals through cAMP, other prostanoid receptors (e.g., EP1, FP, TP) signal through the release of intracellular calcium. A calcium mobilization assay is therefore useful for determining the selectivity of an EP4 antagonist.

Protocol:

-

Cell Culture and Dye Loading:

-

Culture cells expressing the target off-target receptor (e.g., EP1).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Pre-incubate the dye-loaded cells with varying concentrations of the test compound.

-

Add an agonist specific for the receptor being tested.

-

-

Detection:

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

Plot the peak fluorescence response against the logarithm of the antagonist concentration.

-

Fit the data to determine the IC₅₀ value.

-

References

In-Depth Technical Guide: Pharmacological Profile of L-750667

A comprehensive review of the available scientific literature reveals no public data for a compound designated L-750667.

Extensive searches of chemical databases, patent filings, and peer-reviewed scientific journals have yielded no specific information pertaining to the pharmacological profile, mechanism of action, experimental protocols, or associated signaling pathways for a substance with the identifier this compound.

This suggests several possibilities:

-

Internal Compound Designation: this compound may be an internal codename used by a pharmaceutical or research organization that has not been disclosed publicly.

-

Discontinued Research: The compound may have been synthesized and tested, but research was discontinued at an early stage, and the results were never published.

-

Typographical Error: The identifier may be incorrect.

Without any foundational information about the chemical structure or biological target of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult any internal documentation or primary sources they may have. If an alternative designation or structural information becomes available, a detailed pharmacological profile can be compiled.

L-750667: A Technical Overview of Safety and Toxicity Assessment

Disclaimer: As of December 2025, publicly available scientific literature and databases lack specific, quantitative safety and toxicity data for the research compound L-750667. This document, therefore, provides a comprehensive framework for the safety and toxicity evaluation that a compound of this nature would typically undergo during preclinical development. The data, protocols, and visualizations presented herein are illustrative and based on established principles of toxicology and drug development. They should not be interpreted as actual experimental results for this compound.

Introduction to this compound

This compound is recognized in scientific literature as a potent and selective antagonist of the dopamine D4 receptor. Its primary application has been as a research tool in the field of neuroscience to investigate the physiological and pathological roles of this specific dopamine receptor subtype. While its pharmacological properties, such as its binding affinity (Ki) of 0.51 nM, are documented, a comprehensive public record of its safety and toxicity profile is not available.

This technical guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the requisite safety and toxicity assessments for a compound like this compound.

Framework for Preclinical Safety Evaluation

The preclinical safety assessment of a new chemical entity (NCE) such as this compound is a critical regulatory requirement designed to identify potential hazards to humans. This evaluation encompasses a series of in vitro and in vivo studies.

Key Areas of Preclinical Safety Assessment:

-

Safety Pharmacology: Examines the potential undesirable effects of a substance on vital physiological functions. Core battery studies typically assess the cardiovascular, central nervous, and respiratory systems.

-

Acute Toxicity: Evaluates the adverse effects that occur within a short time after administration of a single dose or multiple doses given within 24 hours.

-

Repeated-Dose Toxicity: Assesses the toxicological effects of repeated exposure to a substance over a prolonged period (sub-acute, sub-chronic, and chronic studies).

-

Genotoxicity: Investigates the potential for a substance to induce damage to genetic material (DNA), which can lead to mutations and potentially cancer.

-

Reproductive and Developmental Toxicity: Evaluates the potential adverse effects on sexual function, fertility, and development of the offspring.

-

Carcinogenicity: Determines the potential of a substance to cause cancer, typically through long-term studies in animals.

Illustrative Data Presentation

The following tables provide examples of how quantitative data from preclinical safety studies would be structured. These tables contain hypothetical data for illustrative purposes only.

Table 1: Example of Acute Toxicity Profile

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Observations |

| Rat, Male | Oral | > 2000 | Not Applicable | No mortality or significant adverse effects observed at the limit dose. |

| Rat, Female | Oral | > 2000 | Not Applicable | No mortality or significant adverse effects observed at the limit dose. |

| Mouse, Male | Intravenous | 150 | 120 - 180 | Sedation, ataxia, labored breathing at doses ≥ 100 mg/kg. |

LD50 (Lethal Dose, 50%) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.

Table 2: Example of In Vitro Genotoxicity Screening

| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | 0.5 - 5000 µ g/plate | With and Without | Negative |

| In Vitro Mouse Lymphoma Assay (MLA) | L5178Y/TK+/- mouse lymphoma cells | 1 - 100 µg/mL | With and Without | Negative |

| In Vitro Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | 10 - 500 µM | With and Without | Inconclusive |

Table 3: Example of 28-Day Repeated-Dose Oral Toxicity Study in Rats

| Dose Level (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs of Toxicity | Summary of Findings |

| 0 (Vehicle Control) | - | None | No treatment-related findings. |

| 10 | 10 | None | No adverse effects observed. |

| 50 | 10 | Liver | Minimal, reversible hepatocellular hypertrophy. |

| 200 | < 50 | Liver, Central Nervous System | Moderate hepatocellular hypertrophy; sedation and ataxia observed during the first week of dosing. |

NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control.

Standard Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies. The following are examples of standard protocols.

Protocol 1: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

-

Objective: To identify a dose that causes evident toxicity but not mortality.

-

Test Animals: Typically, a small number of female rats are used.

-

Procedure: A stepwise procedure is used where the substance is administered orally at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The initial dose is selected based on any existing information. The absence or presence of mortality in animals dosed at one step determines the next step.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weights are recorded weekly. A gross necropsy is performed on all animals.

-

Endpoint: The outcome is the identification of a dose causing evident toxicity and a dose that causes no effects, which can be used to classify the substance by hazard and to inform the design of repeated-dose studies.

Protocol 2: In Vivo Erythrocyte Micronucleus Test (OECD Guideline 474)

-

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes for the presence of micronuclei.

-

Test Animals: Typically, mice or rats.

-

Procedure: The test substance is administered to the animals, usually in two doses 24 hours apart. Bone marrow is collected at appropriate times after the last administration.

-

Sample Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

-

Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance is genotoxic in vivo.

Visualizing Key Concepts

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Caption: Simplified signaling pathway of a dopamine D4 receptor antagonist.

Methodological & Application

Application Notes and Protocols for L-750667 in In Vivo Dopamine Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-750667 is a potent and highly selective antagonist for the dopamine D4 receptor subtype. Its high affinity and specificity make it a valuable tool for investigating the physiological and pathological roles of the D4 receptor in the central nervous system (CNS). This document provides detailed application notes and protocols for the use of this compound in in vivo dopamine receptor studies, including information on its binding characteristics, and guidance for behavioral and potential imaging studies.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Value | Receptor/System | Notes |

| Binding Affinity (Ki) | 0.51 nM | Human Dopamine D4 Receptor | Demonstrates high affinity for the D4 receptor.[1] |

| Selectivity | >2000-fold | vs. Dopamine D2 and D3 Receptors | Highly selective for the D4 receptor over other dopamine receptor subtypes.[1] |

| Radioligand Binding (Kd) | 0.16 ± 0.06 nM | [125I]L-750,667 on human D4 receptor expressed in HEK cells | The radioiodinated form of L-750,667 also exhibits high-affinity binding.[1] |

| Functional Antagonist Activity (EC50) | 80 nM | Reversal of dopamine-induced inhibition of cAMP accumulation in hD4 HEK cells | Confirms its role as a functional antagonist at the D4 receptor.[1] |

Signaling Pathway of Dopamine D4 Receptor Antagonism by this compound

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, typically couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a D4 receptor antagonist, blocks the binding of dopamine to the D4 receptor, thereby preventing this signaling cascade.

Experimental Protocols

Protocol 1: In Vivo Receptor Occupancy Study (General Protocol)

This protocol outlines a general method for determining the in vivo receptor occupancy of L-750,667 in a rodent model. Specific parameters such as doses and time points should be optimized in pilot studies.

Objective: To determine the dose-dependent occupancy of dopamine D4 receptors by L-750,667 in the brain.

Materials:

-

L-750,667

-

[125I]L-750,667 (or another suitable D4 receptor radioligand)

-

Experimental animals (e.g., male Wistar rats or C57BL/6 mice)

-

Vehicle for L-750,667 administration (e.g., saline, 0.5% Tween 80 in sterile water)

-

Anesthesia (e.g., isoflurane)

-

Brain harvesting tools

-

Gamma counter

Procedure:

-

Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.

-

Drug Administration:

-

Divide animals into groups (n=4-6 per group).

-

Administer increasing doses of L-750,667 (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) via the desired route (e.g., intraperitoneal, oral). A vehicle control group should be included.

-

-

Radioligand Injection: At the estimated time of peak brain concentration of L-750,667 (to be determined in pharmacokinetic studies), administer a tracer dose of [125I]L-750,667 intravenously.

-

Tissue Collection: After a predetermined period for the radioligand to reach equilibrium in the brain (e.g., 30-60 minutes), anesthetize the animals and collect blood samples. Perfuse the animals transcardially with ice-cold saline to remove blood from the brain.

-

Brain Dissection: Rapidly dissect the brain and isolate regions rich in D4 receptors (e.g., prefrontal cortex, hippocampus) and a reference region with low D4 receptor density (e.g., cerebellum).

-

Radioactivity Measurement: Weigh the tissue samples and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding in the target region by subtracting the radioactivity in the reference region.

-

Determine the percent receptor occupancy for each dose group compared to the vehicle control group using the following formula: % Occupancy = (1 - (Specific Binding_Treated / Specific Binding_Vehicle)) * 100

-

Plot the percent occupancy against the dose of L-750,667 to determine the ED50 (the dose required to achieve 50% receptor occupancy).

-

Protocol 2: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)

Objective: To assess the potential anxiolytic-like effects of L-750,667 in rodents.

Materials:

-

L-750,667

-

Vehicle

-

Elevated plus maze apparatus

-

Video tracking software

Procedure:

-

Animal Handling and Habituation: Handle the animals for several days before the test. Allow them to habituate to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer L-750,667 (doses to be determined based on receptor occupancy and preliminary studies) or vehicle to different groups of animals (n=8-12 per group) typically 30-60 minutes before testing.

-

EPM Test:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis: Use video tracking software to score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

-

Interpretation: An increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.

Protocol 3: Assessment of Pro-cognitive Effects using the Novel Object Recognition (NOR) Test

Objective: To evaluate the potential of L-750,667 to enhance recognition memory.

Materials:

-

L-750,667

-

Vehicle

-

Open field arena

-

Two sets of identical, non-aversive objects

-

Video tracking software

Procedure:

-

Habituation: On day 1, allow each animal to freely explore the empty open field arena for 5-10 minutes.

-

Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer L-750,667 or vehicle (doses to be determined) 30-60 minutes before placing the animal in the arena to explore the objects for a set period (e.g., 5-10 minutes).

-

Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for 5 minutes.

-

Data Analysis:

-

Measure the time spent exploring the novel object and the familiar object.

-

Calculate a discrimination index (DI): DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar)

-

-

Interpretation: A higher DI in the L-750,667-treated group compared to the vehicle group indicates enhanced recognition memory. It is crucial to ensure that the treatment does not alter overall exploratory behavior.

Considerations for PET Imaging Studies

Radiolabeling:

-

The synthesis of [11C]L-750,667 or [18F]L-750,667 would likely involve the radiolabeling of a suitable precursor molecule. This would require expertise in radiochemistry and access to a cyclotron.

PET Imaging Protocol (General):

-

Animal Preparation: Anesthetize the animal and place it in the PET scanner.

-

Radiotracer Injection: Administer a bolus injection of the radiolabeled L-750,667 via a tail vein catheter.

-

Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

-

Data Analysis:

-

Reconstruct the PET images.

-

Define regions of interest (ROIs) in the brain corresponding to areas with high and low D4 receptor density.

-

Generate time-activity curves (TACs) for each ROI.

-

Use kinetic modeling to estimate binding parameters, such as the binding potential (BPND), which is an index of receptor density and affinity.

-

-

Receptor Occupancy with PET: To determine receptor occupancy, a baseline scan (without L-750,667) would be followed by a second scan after administration of a blocking dose of non-radiolabeled L-750,667. The reduction in the binding potential would indicate the degree of receptor occupancy.

Conclusion

L-750,667 is a valuable pharmacological tool for the in vivo investigation of dopamine D4 receptor function. The protocols and data provided herein offer a foundation for researchers to design and execute robust experiments to explore the role of D4 receptors in various physiological and pathological processes. It is imperative that researchers conduct pilot studies to optimize doses, timing, and other experimental parameters for their specific animal models and research questions.

References

Application Notes and Protocols for Autoradiography Studies Using L-161982, a Selective EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of L-161982, a potent and selective antagonist for the E-type prostanoid receptor 4 (EP4), in autoradiography studies. The EP4 receptor, activated by prostaglandin E2 (PGE2), is a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including inflammation, pain, cancer, and immune responses. Consequently, the development of selective EP4 receptor antagonists represents a promising therapeutic avenue. This document outlines the necessary protocols for determining the binding characteristics of compounds at the EP4 receptor using in vitro autoradiography with [3H]-PGE2 as the radioligand and L-161982 to define non-specific binding.

L-161982: A Selective EP4 Receptor Antagonist

Initial literature searches for L-750667 revealed limited available binding data. In contrast, L-161982 is a well-characterized and commercially available selective EP4 receptor antagonist, making it a more suitable tool for defining specific binding in autoradiography experiments.

Binding Affinity of L-161982

The binding affinity of L-161982 for the human EP4 receptor and its selectivity over other prostanoid receptors are summarized in the table below.

| Receptor Subtype | Ki (µM) |

| EP4 | 0.024 |

| TP | 0.71 |

| EP3 | 1.90 |

| DP | 5.10 |

| FP | 5.63 |